molecular formula C10H11BrO B8335738 4-Bromo-1-methoxyindane

4-Bromo-1-methoxyindane

Cat. No.: B8335738
M. Wt: 227.10 g/mol
InChI Key: FWWOHHXRSHEOFD-UHFFFAOYSA-N
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Description

4-Bromo-1-methoxyindane is a bicyclic aromatic compound consisting of an indane scaffold (a fused benzene and cyclopentane ring) substituted with a bromine atom at the 4-position and a methoxy group at the 1-position. For instance, 4-Bromo-1-indanone (a precursor to indane derivatives) is used to synthesize intermediates like 4-Bromo-2,3-dihydro-1H-inden-1-ol and boronate esters, indicating its utility in organic synthesis . The methoxy and bromo substituents are critical for directing regioselectivity in electrophilic substitution reactions and cross-coupling chemistry.

Properties

Molecular Formula

C10H11BrO

Molecular Weight

227.10 g/mol

IUPAC Name

4-bromo-1-methoxy-2,3-dihydro-1H-indene

InChI

InChI=1S/C10H11BrO/c1-12-10-6-5-7-8(10)3-2-4-9(7)11/h2-4,10H,5-6H2,1H3

InChI Key

FWWOHHXRSHEOFD-UHFFFAOYSA-N

Canonical SMILES

COC1CCC2=C1C=CC=C2Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues on Indane/Indanone Scaffolds

(Z)-4-Bromo-3-(4-methoxybenzylidene)-1-methylindolin-2-one (4f)
  • Molecular Formula: C₁₇H₁₄BrNO₂
  • Key Features : Incorporates a benzylidene group at the 3-position and a methyl group on the indolin-2-one scaffold.
  • Synthesis: Prepared via condensation of 4-bromo-1-methylindolin-2-one with methoxybenzaldehyde in ethanol under reflux .
  • Applications: Investigated for biological activity due to the indolinone core, which is common in pharmacologically active molecules.
4-Bromo-1-indanone
  • Molecular Formula : C₉H₇BrO
  • Key Features : A ketone derivative of indane with bromine at the 4-position.
  • Applications: Serves as a precursor for synthesizing boronate esters and cyano-substituted indanes, which are intermediates in drug development .

Substituted Benzene Derivatives with Bromo and Methoxy Groups

4-Bromo-2-methoxy-1-(methoxymethoxy)benzene
  • Molecular Formula : C₉H₁₁BrO₃
  • Molecular Weight : 247.09 g/mol
  • Substituents : Bromine at 4-position, methoxy at 2-position, and a methoxymethoxy group at 1-position.
  • Purity : ≥98% (commercially available) .
4-Benzyloxy-2-bromo-1-methoxybenzene
  • Molecular Formula : C₁₄H₁₃BrO₂
  • Synthesis: Synthesized from 4-methoxyphenol via bromination, acetyl protection/deprotection, and benzylation .
  • Applications : Benzyl-protected derivatives are common intermediates in fine chemical synthesis.

Halogen-Swapped Analogues

4-Bromo-1-fluoro-2-methoxybenzene
  • CAS Number : 2357-52-0
  • Similarity : 94% structural similarity to 4-Bromo-1-methoxyindane, differing by the indane scaffold and additional fluorine at the 1-position .
4-Bromo-2-iodo-1-methoxybenzene
  • CAS Number : 98273-59-7
  • Molecular Formula : C₇H₆BrIO
  • Safety : Requires stringent handling due to iodine’s volatility; first-aid measures include oxygen administration if inhaled .

Data Table: Key Properties of Comparable Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Applications/Synthesis Notes
This compound (hypothetical) C₁₀H₁₁BrO 227.10 4-Br, 1-OCH₃ Likely intermediate in drug synthesis
(Z)-4-Bromo-3-(4-methoxybenzylidene)-1-methylindolin-2-one C₁₇H₁₄BrNO₂ 352.21 4-Br, 3-benzylidene, 1-CH₃ Bioactive molecule synthesis
4-Bromo-2-methoxy-1-(methoxymethoxy)benzene C₉H₁₁BrO₃ 247.09 4-Br, 2-OCH₃, 1-OCH₂OCH₃ Commercial availability
4-Benzyloxy-2-bromo-1-methoxybenzene C₁₄H₁₃BrO₂ 301.16 4-OBn, 2-Br, 1-OCH₃ Multi-step synthesis
4-Bromo-2-iodo-1-methoxybenzene C₇H₆BrIO 296.93 4-Br, 2-I, 1-OCH₃ Hazardous material protocols

Key Findings and Insights

Substituent Position Effects :

  • The 4-bromo substituent enhances electrophilic substitution at adjacent positions, while the 1-methoxy group acts as an electron-donating director .
  • Halogen swaps (e.g., iodine for bromine) increase molecular weight and alter reactivity profiles, as seen in 4-Bromo-2-iodo-1-methoxybenzene .

Scaffold Differences: Indane/indanone derivatives (e.g., 4-Bromo-1-indanone) exhibit greater steric hindrance than benzene analogs, affecting their reactivity in cross-coupling reactions .

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